molecular formula C16H18N2O B181033 N-(4-butylphenyl)pyridine-3-carboxamide CAS No. 75075-27-3

N-(4-butylphenyl)pyridine-3-carboxamide

Cat. No.: B181033
CAS No.: 75075-27-3
M. Wt: 254.33 g/mol
InChI Key: UGTKORWNEHKRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)pyridine-3-carboxamide is a synthetic organic compound characterized by a pyridine-3-carboxamide backbone substituted with a 4-butylphenyl group.

Properties

CAS No.

75075-27-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(4-butylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-15(10-8-13)18-16(19)14-6-4-11-17-12-14/h4,6-12H,2-3,5H2,1H3,(H,18,19)

InChI Key

UGTKORWNEHKRJF-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Other CAS No.

75075-27-3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(4-butylphenyl)pyridine-3-carboxamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

Recent studies have identified pyridine carboxamide derivatives, including this compound, as promising candidates against viral infections. For instance, a derivative demonstrated significant inhibition of Zika virus protease (ZVpro), showcasing its potential in antiviral drug development .

Table 1: Summary of Medicinal Applications

Application AreaCompound DerivativesTarget Pathogen/ConditionReference
AntiviralThis compoundZika Virus
AnalgesicN-(4-tert-butylphenyl)-piperazine-1-carboxamidePain Management
Cancer TreatmentVarious pyridine derivativesCancer Cell Lines

Biological Studies

The compound has been utilized in biological assays to study enzyme interactions and receptor binding. Its ability to act as a ligand makes it valuable for probing biological mechanisms.

Case Study: Enzyme Interaction

In a study assessing the interaction of pyridine derivatives with G protein-coupled receptors (GPCRs), this compound was evaluated for its binding affinity and selectivity, highlighting its role in developing modulators for central nervous system disorders .

Materials Science

In materials science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Application in Polymer Chemistry

Research indicates that modifications of the pyridine ring can lead to materials with improved mechanical properties. The incorporation of this compound into polymer matrices has shown potential for creating advanced materials suitable for various industrial applications .

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities for various research purposes.

Synthetic Routes

The synthesis often involves multi-step processes including bromination and coupling reactions, enabling the formation of diverse derivatives that can be tailored for specific applications.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Analogs :

  • 2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34) Substituent: Difluoromethyl and indan ring with ethyl/methyl groups. The indan ring adds steric bulk, which may reduce solubility but increase metabolic stability .
  • N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide Substituent: Fluorophenyl-piperazine moiety. Impact: The fluorine atom increases polarity, while the piperazine ring introduces basicity, improving water solubility.

Comparison Table :

Compound Substituent Features Molecular Weight (g/mol) Key Properties/Applications
N-(4-butylphenyl)pyridine-3-carboxamide 4-butylphenyl ~256.3 (estimated) High lipophilicity
A.3.34 Indan + difluoromethyl ~372.4 (estimated) Enhanced binding affinity
Niaprazine metabolite Fluorophenyl-piperazine ~357.4 (estimated) CNS activity, improved solubility

Heterocyclic Modifications

Key Analogs :

  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Structure: Incorporates a thiazolidinone ring. Impact: The thiazolidinone introduces hydrogen-bonding sites and conformational rigidity, which may enhance target specificity. The bromine atom adds steric and electronic effects .
  • N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide Structure: Thienopyridine fused ring system. The chlorine and acetyl groups modulate electronic properties .

Comparison Table :

Compound Heterocyclic Feature Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine only ~256.3 (estimated) Simpler structure, moderate activity
Thiazolidinone derivative Thiazolidinone ring ~415.3 (estimated) Rigidity, target specificity
Thienopyridine derivative Thieno[2,3-b]pyridine 498.0 Planarity, potential DNA interaction

Functional Group Additions

Key Analog :

  • JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide)
    • Substituent: Phenylthio and tetrahydro-pyran-piperazine groups.
    • Impact: The phenylthio group enhances sulfur-mediated interactions (e.g., with cysteine residues), while the piperazine-pyran system improves solubility and bioavailability .

Comparison Insight :
this compound lacks sulfur or oxygen-rich substituents, which may limit its interaction diversity compared to JNJ-47965565. However, its simplicity could favor synthetic accessibility .

Structural and Computational Analysis

Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the 3D structures of pyridinecarboxamide derivatives . For instance, the puckering coordinates defined by Cremer and Pople () could elucidate conformational preferences of the butylphenyl group in this compound compared to rigid analogs like the thiazolidinone derivative .

Preparation Methods

Reaction Mechanism and Conditions

Pyridine-3-carboxylic acid is treated with excess thionyl chloride under reflux conditions in anhydrous dichloromethane (DCM) or toluene. The reaction generates pyridine-3-carbonyl chloride, which is subsequently reacted with 4-butylphenylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For example, in a protocol adapted from the synthesis of analogous quinoline carboxamides, the acid chloride intermediate is formed at reflux for 1 hour, followed by amine coupling at room temperature for 12–24 hours.

Yield and Purification

This method typically achieves moderate to high yields (70–84%). The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. In a representative procedure, 3.0 mmol of pyridine-3-carboxylic acid yielded 84% of the target amide after chromatography.

Multi-Step Synthesis via Halogenated Intermediates

Patent literature describes alternative routes involving halogenated pyridine intermediates to improve regioselectivity and reduce side reactions. For instance, WO2017043563A1 outlines a linear synthesis starting from 2-chloro-4-picoline, which undergoes sequential halogenation, thiol coupling, and amidation.

Halogenation and Thiol Coupling

2-Chloro-4-picoline is chlorinated using N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine. This intermediate is then reacted with 2-mercaptonicotinic acid in the presence of TEA to form 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid. The thioether linkage serves as a directing group for subsequent functionalization.

Amidation and Deprotection

The carboxylic acid intermediate is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and coupled with 4-butylphenylamine. Final deprotection steps (e.g., acidic or basic hydrolysis) yield the target compound. This method emphasizes scalability, with patent data indicating compatibility with kilogram-scale production.

Use of Protective Groups and Regioselective Functionalization

Complex derivatives often require protective group strategies to prevent undesired side reactions. For example, tert-butyl groups are employed to shield reactive amines during nitro reductions and coupling steps.

Protective Group Applications

In a multi-step synthesis from 2,4-di-tert-butylphenol, the phenol group is protected as a benzyl ether or carbamate before nitration and reduction. After coupling with pyridine-3-carboxylic acid, the protective group is removed under acidic conditions (e.g., HCl in dioxane). This approach minimizes byproducts and enhances regioselectivity, particularly in sterically hindered systems.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary methods discussed:

MethodStarting MaterialsKey ReagentsYield (%)ScalabilityReference
Direct Amide CouplingPyridine-3-carboxylic acidSOCl₂, TEA70–84High
Halogenated Intermediates2-Chloro-4-picolineNCS, HATU60–75Industrial
Microwave-AssistedPyridine-3-carboxylic acidHATU, DIPEA85–90*Moderate
Protective Group Route2,4-Di-tert-butylphenolBnCl, HCl50–65Low

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Byproduct Formation

Direct coupling methods may generate hydrolyzed acid impurities if moisture is present. Strict anhydrous conditions and the use of molecular sieves mitigate this issue.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but complicate purification. Recent patents recommend switching to ethyl acetate or tert-butyl methyl ether (TBME) during workup to improve isolation.

Catalytic Improvements

The addition of catalytic copper(I) iodide in coupling reactions accelerates amidation and improves yields by 10–15%. For example, Ullmann-type coupling conditions with CuI and 1,10-phenanthroline have been successfully applied to aryl amide syntheses .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-butylphenyl)pyridine-3-carboxamide?

  • Methodology : The synthesis involves coupling pyridine-3-carboxylic acid derivatives with 4-butylphenylamine. Key steps include:

  • Reagent selection : Use coupling agents like EDCI or DCC with HOBt to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. How can crystallography tools like SHELX and ORTEP-3 aid in structural characterization?

  • Procedure :

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data .
  • Structure solution : SHELXS/SHELXD (direct methods) or SIR97 (for ab initio phasing) resolves initial phases .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • Validation : Check R-factors (<5%) and geometry outliers using CIF validation tools .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Approach :

  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., SARS-CoV-2) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or viral proteases (e.g., IC50 determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can molecular docking resolve discrepancies in observed vs. predicted bioactivity?

  • Protocol :

  • Target preparation : Retrieve protein structures (e.g., SARS-CoV-2 nucleocapsid) from PDB; optimize protonation states with MOE or Schrödinger .
  • Ligand preparation : Generate 3D conformers of this compound using OpenBabel .
  • Docking : Use AutoDock Vina or Glide with flexible side chains. Compare binding poses with experimental IC50 values .
  • Validation : Cross-check with mutagenesis data (e.g., key residues like Lys123 in SARS-CoV-2 NP) .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Solutions :

  • Co-crystallization : Co-formulate with cyclodextrins or succinic acid to enhance dissolution .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyridine nitrogen .
  • Nanoformulation : Encapsulate in PLGA nanoparticles; characterize using dynamic light scattering (DLS) .

Q. How to analyze conflicting crystallographic data for polymorphic forms?

  • Workflow :

  • Data collection : Perform SC-XRD on multiple batches; use synchrotron sources for high-resolution data .
  • Phase identification : Compare unit cell parameters and space groups (e.g., P-1 vs. P2₁/c) .
  • Energy calculations : Use Mercury (Cambridge Crystallographic Database) to compute lattice energies and identify stable polymorphs .
  • Validation : Pair with differential scanning calorimetry (DSC) to correlate thermal stability with crystal forms .

Data Contradiction Analysis

Q. How to reconcile differences in LogP values from experimental vs. computational models?

  • Troubleshooting :

  • Experimental validation : Measure LogP via shake-flask method (octanol/water partition) .
  • Software calibration : Adjust atom contributions in ChemAxon or ACD/Labs using training sets of carboxamides .
  • Structural factors : Account for intramolecular H-bonds (e.g., NH…O=C) that reduce hydrophilicity .

Q. Why do biological assays show variable potency across similar derivatives?

  • Root cause analysis :

  • Steric effects : Substituents on the butylphenyl group may hinder target binding (e.g., compare 4-chloro vs. 4-bromo analogs) .
  • Metabolic stability : Check cytochrome P450 interactions using liver microsomes; modify metabolically labile sites (e.g., para-alkyl groups) .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

Methodological Resources

  • Crystallography : SHELX suite , WinGX , SIR97 .
  • Docking/ADME : AutoDock Vina , SwissADME .
  • Synthesis : Reaxys (for reaction optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.